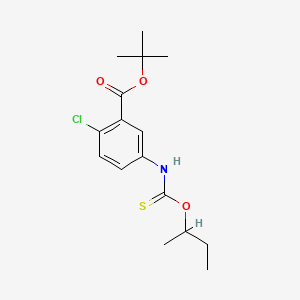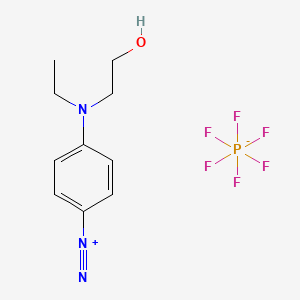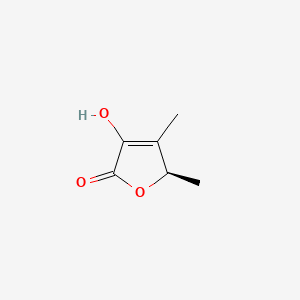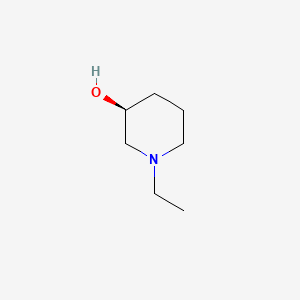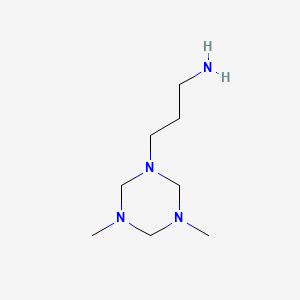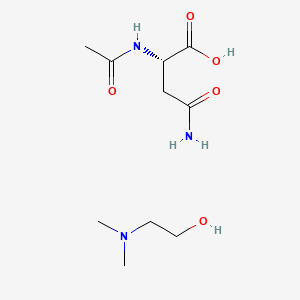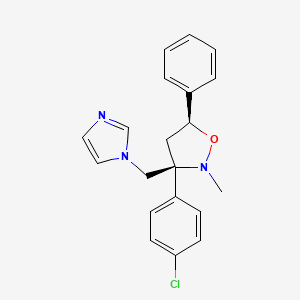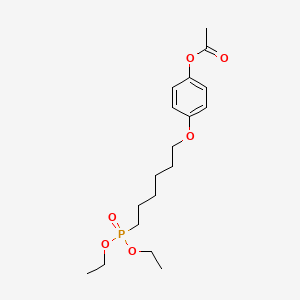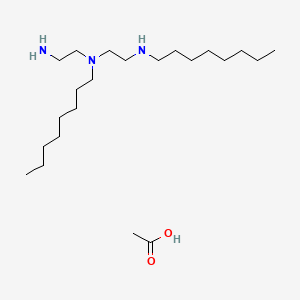
N-(2-Aminoethyl)-N,N'-dioctylethylenediamine acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)-N,N’-dioctylethylenediamine acetate is a chemical compound that belongs to the class of ethylenediamine derivatives This compound is characterized by the presence of an aminoethyl group and two octyl chains attached to the ethylenediamine backbone The acetate form indicates that it is a salt formed with acetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N,N’-dioctylethylenediamine acetate typically involves the reaction of ethylenediamine with octyl halides under basic conditions to form N,N’-dioctylethylenediamine. This intermediate is then reacted with 2-chloroethylamine to introduce the aminoethyl group. Finally, the acetate salt is formed by reacting the resulting compound with acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
Reaction of Ethylenediamine with Octyl Halides: This step is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Introduction of the Aminoethyl Group: The intermediate N,N’-dioctylethylenediamine is reacted with 2-chloroethylamine under controlled conditions to ensure the selective formation of the desired product.
Formation of the Acetate Salt: The final step involves the reaction of the product with acetic acid to form the acetate salt, which is then purified and isolated.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Aminoethyl)-N,N’-dioctylethylenediamine acetate can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-Aminoethyl)-N,N’-dioctylethylenediamine acetate has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the synthesis of surfactants and emulsifiers due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of N-(2-Aminoethyl)-N,N’-dioctylethylenediamine acetate involves its interaction with molecular targets such as metal ions or biomolecules. The amino groups can form coordination bonds with metal ions, while the long octyl chains provide hydrophobic interactions. This dual functionality allows the compound to act as a versatile ligand or surfactant.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but contains a silane group instead of octyl chains.
N-(2-Aminoethyl)acetamide: Contains an acetamide group instead of octyl chains.
Uniqueness
N-(2-Aminoethyl)-N,N’-dioctylethylenediamine acetate is unique due to its combination of aminoethyl and dioctyl groups, which provide both hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as surfactants and emulsifiers.
Eigenschaften
CAS-Nummer |
93839-38-4 |
|---|---|
Molekularformel |
C22H49N3O2 |
Molekulargewicht |
387.6 g/mol |
IUPAC-Name |
acetic acid;N'-octyl-N'-[2-(octylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C20H45N3.C2H4O2/c1-3-5-7-9-11-13-16-22-17-20-23(19-15-21)18-14-12-10-8-6-4-2;1-2(3)4/h22H,3-21H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
BOOBJJPWEQETHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNCCN(CCCCCCCC)CCN.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


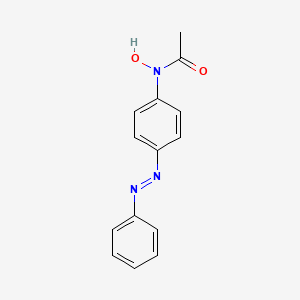

![1,4-[(3-(1-Methylethoxy)propyl]amino]anthraquinone](/img/structure/B12673169.png)
